molecular formula C10H17N2O3P B14743487 N-diethoxyphosphoryl-5-methylpyridin-2-amine CAS No. 3325-34-6

N-diethoxyphosphoryl-5-methylpyridin-2-amine

Cat. No.: B14743487
CAS No.: 3325-34-6
M. Wt: 244.23 g/mol
InChI Key: LMCGOFOKSBILFF-UHFFFAOYSA-N
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Description

N-diethoxyphosphoryl-5-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to the nitrogen atom of the 5-methylpyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphoryl-5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with diethoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-diethoxyphosphoryl-5-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-diethoxyphosphoryl-5-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-diethoxyphosphoryl-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-diethoxyphosphoryl(phenyl)methylpyridin-2-amine: This compound has a phenyl group instead of a methyl group.

    5-Bromo-2-methylpyridin-3-amine: This compound has a bromine atom instead of the diethoxyphosphoryl group.

Uniqueness

N-diethoxyphosphoryl-5-methylpyridin-2-amine is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

3325-34-6

Molecular Formula

C10H17N2O3P

Molecular Weight

244.23 g/mol

IUPAC Name

N-diethoxyphosphoryl-5-methylpyridin-2-amine

InChI

InChI=1S/C10H17N2O3P/c1-4-14-16(13,15-5-2)12-10-7-6-9(3)8-11-10/h6-8H,4-5H2,1-3H3,(H,11,12,13)

InChI Key

LMCGOFOKSBILFF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=NC=C(C=C1)C)OCC

Origin of Product

United States

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